N-(2-((6-(dimethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide
説明
特性
IUPAC Name |
N-[2-[[6-(dimethylamino)-2-methylpyrimidin-4-yl]amino]ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N5O4S/c1-12-20-16(11-17(21-12)22(2)3)18-6-7-19-27(23,24)13-4-5-14-15(10-13)26-9-8-25-14/h4-5,10-11,19H,6-9H2,1-3H3,(H,18,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBOQELLBUQQJFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N(C)C)NCCNS(=O)(=O)C2=CC3=C(C=C2)OCCO3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
類似化合物との比較
Comparison with Structurally Similar Compounds
The compound’s structural uniqueness lies in its hybrid architecture, combining pyrimidine and dihydrobenzodioxine sulfonamide motifs. Below, it is compared with three analogs to highlight key differences in molecular features, physicochemical properties, and inferred bioactivity.
Table 1: Structural and Molecular Comparison
Key Observations
Pyrimidine vs.
Substituent Effects on Bioactivity: The dimethylamino group on the pyrimidine ring (target compound) vs. diethylamino () impacts steric bulk and solubility. The dihydrobenzodioxine sulfonamide (target compound) vs. methoxybenzenesulfonamide () introduces conformational rigidity due to the fused dioxane ring, possibly stabilizing protein-ligand interactions compared to the flexible methoxy group.
NMR Spectral Divergence (): Comparative NMR analysis (Figure 6 in ) reveals that chemical shifts in regions A (39–44) and B (29–36) vary significantly between analogs, reflecting differences in substituent electronic environments. For example, the ethylamino bridge in the target compound may induce upfield/downfield shifts in region B compared to Rapa or compound 7, affecting binding pocket compatibility .
Lumping Strategy Relevance (): The lumping approach groups compounds with similar structures (e.g., sulfonamide-pyrimidine hybrids) under shared reactivity or bioactivity profiles. However, subtle differences (e.g., dimethylamino vs. diethylamino) may necessitate separate evaluation to avoid oversimplification in drug development pipelines .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
